molecular formula C9H8FNO3 B8710427 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene

4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene

Cat. No.: B8710427
M. Wt: 197.16 g/mol
InChI Key: YYKHFRORZIFGNH-UHFFFAOYSA-N
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Description

4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound characterized by the presence of a propenyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene typically involves the reaction of 4-fluoronitrobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group. The general reaction scheme is as follows:

4-Fluoronitrobenzene+Allyl AlcoholK2CO3This compound\text{4-Fluoronitrobenzene} + \text{Allyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-Fluoronitrobenzene+Allyl AlcoholK2​CO3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxopropoxy)-4-fluoronitrobenzene or 2-(2-carboxypropoxy)-4-fluoronitrobenzene.

    Reduction: Formation of 2-(2-Propenyloxy)-4-fluoroaniline.

    Substitution: Formation of 2-(2-Propenyloxy)-4-substituted nitrobenzene derivatives.

Scientific Research Applications

4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired effects such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Propenyloxy)benzene: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.

    4-Fluoronitrobenzene: Lacks the propenyloxy group, limiting its applications compared to 4-fluoro-1-nitro-2-(prop-2-en-1-yloxy)benzene.

    2-(2-Propenyloxy)-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and applications.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the propenyloxy group allows for further functionalization, while the fluorine and nitro groups provide distinct electronic and steric effects that can be exploited in various applications.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

4-fluoro-1-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H8FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h2-4,6H,1,5H2

InChI Key

YYKHFRORZIFGNH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl bromide (3.4 g, 28 mmol, 1.5 eq) was added to a mixture of 5-fluoro-2-nitro-phenol (3.0 g, 19 mmol, 1 eq) and potassium carbonate (5.2 g, 38 mmol, 2 eq) in anhydrous acetonitrile (25 ml) and the mixture was heated to reflux for 6 hr. The reaction mixture was filtered and washed with acetonitrile and the filtrate concentrated to dryness to give 2-allyloxy-4-fluoro-1-nitro-benzene (2.8 g, 75%). The crude compound was used in the next stage without purification.
Quantity
3.4 g
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reactant
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3 g
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reactant
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5.2 g
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reactant
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25 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-fluoro-2-nitrophenol (10 g, 63.6 mmol), which had been dissolved in 100 ml of acetone, was added potassium carbonate (16.6 g, 120 mmol). The pale yellow solution immediately turned bright red in color. Allyl bromide (15.4 g, 11.0 ml, 127 mmol) was added and the stirring was continued at room temperature. A thick red precipitate formed and 2 ml of distilled water was added to help dissolve the phenoxide salt. The round bottomed flask was then fitted with a condenser and the suspension was refluxed under a nitrogen atmosphere for 17 hours. The suspension was cooled to room temperature and 2N HCl was slowly added with stirring until all the solid had dissolved. The organics were extracted with ethyl acetate, washed with water and saturated aqueous sodium bicarbonate solution. The combined extracts were dried over magnesium sulphate, filtered and concentrated on the rotary evaporator and vacuum line to yield 2-(2-propenyloxy)-4-fluoronitrobenzene as an orange/yellow oil (12.5 go, 100%). This product was used in the next step without further purification.
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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solvent
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16.6 g
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reactant
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11 mL
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reactant
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0 (± 1) mol
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2 mL
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